Product packaging for 4-Bromostilbene(Cat. No.:CAS No. 13041-70-8; 4714-24-3)

4-Bromostilbene

Cat. No.: B2498404
CAS No.: 13041-70-8; 4714-24-3
M. Wt: 259.146
InChI Key: ZZMMKLVIBZWGPK-VOTSOKGWSA-N
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Description

Contextualization of Stilbene (B7821643) Frameworks in Organic Chemistry

The stilbene scaffold, characterized by a 1,2-diphenylethylene core, represents a fundamental and versatile framework in the field of organic chemistry. researchgate.netwiley-vch.de These compounds exist as two geometric isomers, cis (Z) and trans (E), with the trans isomer generally being more stable. researchgate.net Stilbenes and their derivatives, known as stilbenoids, are prevalent in nature, often functioning as phytoalexins—antimicrobial compounds produced by plants in response to stress. wiley-vch.de The stilbene structure is an integral part of various natural products and serves as a crucial building block in the synthesis of dyes and other functional materials. researchgate.netwiley-vch.de

The significance of the stilbene framework extends into materials science, where its derivatives are utilized in the production of dye lasers, optical brighteners, and scintillators. wiley-vch.de Furthermore, the stilbene moiety is a privileged structure in medicinal chemistry, with numerous natural and synthetic stilbenoids demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. nih.gov The unique photochemical properties of stilbenes, particularly their ability to undergo reversible trans-cis photoisomerization, have made them model compounds for studying photochemical reactions and developing light-responsive materials or "smart" materials. wiley-vch.denih.gov The continuous interest in stilbenes has led to the development of numerous synthetic strategies for accessing this framework, including the Wittig reaction, Heck cross-coupling, and olefin cross-metathesis. researchgate.netresearchgate.net

The Significance of Halogen Substitution in Stilbene Derivatives

The strategic incorporation of halogen atoms onto the stilbene scaffold is a widely employed method to modulate the physicochemical and biological properties of the resulting derivatives. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov For instance, the introduction of halogens like chlorine can lead to stilbene compounds with potentially improved pharmacokinetic profiles, as they may be less susceptible to the metabolic conjugation reactions that limit the bioavailability of natural polyphenols like resveratrol. nih.gov

Research has shown that the presence and position of halogen substituents can profoundly impact the biological activity of stilbene derivatives. Halogenated stilbenes have been investigated for various therapeutic applications, with studies demonstrating that the introduction of fluorine, chlorine, or bromine can enhance anti-inflammatory, antimicrobial, and antitumor activities. rsc.orgresearchgate.netnih.gov For example, 2,6-dihalogenated stilbene derivatives have shown potent anti-inflammatory activity in in-vivo models. researchgate.net The electronic effects of halogens can alter the reactivity and reaction pathways of the stilbene core, making halogenated stilbenes valuable intermediates in organic synthesis for creating more complex molecular architectures. nih.gov

Overview of 4-Bromostilbene (B83335) as a Foundational Research Subject

This compound, also known by its systematic name 1-bromo-4-[(E)-2-phenylethenyl]benzene, is a halogenated derivative of stilbene that serves as a pivotal compound in modern chemical research. lookchem.com It is a solid, crystalline substance at room temperature. chembk.com As a monosubstituted stilbene, it provides a relatively simple yet highly functional model for investigating the effects of a heavy atom like bromine on the electronic structure, photophysics, and reactivity of the stilbene framework. The bromine atom enhances its reactivity, making it a valuable intermediate for a variety of chemical transformations. cymitquimica.com

The compound is frequently employed as a precursor in the synthesis of more complex molecules and materials. chembk.com Its utility is demonstrated in its application in cross-coupling reactions, such as the Heck reaction, to create functionalized materials. prepchem.comresearchgate.net For instance, this compound has been used to synthesize platinum(II) complexes that exhibit reversible trans-to-cis photoisomerization, highlighting its role in the development of photoswitchable materials. rsc.org It is also a key starting material for producing other stilbene derivatives through reactions that modify or replace the bromine atom, enabling the construction of a diverse library of compounds for various scientific investigations. researchgate.netrsc.org The study of its photoisomerization dynamics has also contributed to a deeper understanding of fundamental photochemical processes. acs.org

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the key physical and chemical properties of (E)-4-Bromostilbene.

PropertyValueSource(s)
IUPAC Name 1-bromo-4-[(E)-2-phenylethenyl]benzene fishersci.no
CAS Number 4714-24-3 nih.gov
Molecular Formula C₁₄H₁₁Br nih.gov
Molecular Weight 259.14 g/mol nih.govsigmaaldrich.com
Appearance White crystal or powdery solid chembk.com
Melting Point 138-141 °C sigmaaldrich.com
Boiling Point 346 °C chembk.com
Solubility Insoluble in water; Soluble in organic solvents like ethanol (B145695) and dimethylformamide. chembk.com
InChI Key ZZMMKLVIBZWGPK-VOTSOKGWSA-N sigmaaldrich.com

Table 2: Selected Research Applications of this compound

This table highlights specific examples of how this compound is utilized as a foundational compound in chemical synthesis and materials science.

Research AreaApplication of this compoundDescriptionSource(s)
Organometallic Chemistry Synthesis of Platinum(II) ComplexesUsed as a ligand precursor to synthesize dinuclear Platinum(II) complexes. The resulting materials exhibit reversible trans-to-cis photoisomerization. rsc.org
Wittig Reaction Synthesis of Substituted StilbenesReacts with reagents like 4-dimethylamino-benzyl-triphenylphosphonium iodide in a Wittig reaction to produce asymmetrically substituted stilbenes such as 4-Bromo-4′-(dimethylamino)stilbene. researchgate.net
Heck Reaction Synthesis of Stilbene AcrylatesEmployed as a reactant with ethyl 4-chloroformylcinnamate and a palladium catalyst to synthesize ethyl this compound-4'-acrylate. prepchem.com
Materials Science Synthesis of Functionalized CyclosiloxanesUsed in palladium-catalyzed coupling reactions to create substituted 4-bromostilbenes from functionalized cyclosiloxanes, which are precursors for hybrid organic-inorganic materials. researchgate.net

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11Br B2498404 4-Bromostilbene CAS No. 13041-70-8; 4714-24-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-[(E)-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMMKLVIBZWGPK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4714-24-3
Record name 4714-24-3
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Synthetic Methodologies for 4 Bromostilbene and Its Analogues

Classical Olefin Synthesis Protocols

Traditional methods for forming the carbon-carbon double bond of the stilbene (B7821643) core remain relevant in the synthesis of 4-bromostilbene (B83335). The Wittig reaction is a primary example of these classical techniques.

Wittig Reaction Applications

The Wittig reaction provides a reliable route to this compound by reacting a phosphorus ylide with an aldehyde. quizlet.comwpmucdn.com This method is particularly valuable for its ability to form the alkene bond at a specific position. The synthesis can be approached by reacting benzyltriphenylphosphonium (B107652) chloride with 4-bromobenzaldehyde. quizlet.comchegg.com

The journey to this compound via the Wittig reaction commences with the preparation of the necessary phosphonium (B103445) salt. This is typically achieved through the reaction of a suitable benzyl (B1604629) halide with triphenylphosphine (B44618). For instance, (4-bromobenzyl)triphenylphosphonium bromide can be synthesized by reacting 4-bromobenzyl bromide with triphenylphosphine. echemi.comimpurity.com This reaction is often carried out in a solvent like acetone (B3395972) or chloroform (B151607) under reflux, leading to the formation of the phosphonium salt as a white solid. echemi.com

Once the phosphonium salt is obtained, the next crucial step is the generation of the phosphorus ylide. This is accomplished by treating the phosphonium salt with a strong base. libretexts.org The base deprotonates the carbon adjacent to the phosphorus atom, creating a highly reactive ylide. libretexts.org The choice of base can influence the reaction's efficiency and stereochemical outcome. Common bases used for this purpose include butyllithium (B86547) and potassium tert-butoxide. wikipedia.orgresearchgate.net In some instances, a two-phase solvent system (e.g., dichloromethane (B109758)/water) with sodium hydroxide (B78521) can be employed for ylide generation. researchgate.net

With the ylide generated in situ, it is then reacted with an appropriate aldehyde to form the stilbene skeleton. To synthesize this compound, the ylide derived from (4-bromobenzyl)triphenylphosphonium bromide is coupled with benzaldehyde, or conversely, the ylide from benzyltriphenylphosphonium chloride is reacted with 4-bromobenzaldehyde. quizlet.combeilstein-journals.org

The stereoselectivity of the Wittig reaction, yielding either the (E)- or (Z)-isomer of the stilbene, is a critical aspect. The reaction conditions, including the nature of the ylide, the solvent, and the presence of additives, can significantly influence the isomeric ratio of the product. rsc.orgnih.gov Generally, unstabilized ylides tend to favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. The use of certain solvents and the presence of lithium salts can also promote the formation of the (E)-isomer. rsc.org For some stilbene derivatives, subsequent isomerization of a mixture of (E)- and (Z)-isomers can be achieved by heating with a catalytic amount of iodine to obtain the pure (E)-isomer. beilstein-journals.org However, this isomerization is not always effective for all substituted stilbenes. beilstein-journals.org

Reactant 1Reactant 2BaseProductYieldRef
4-Bromobenzyl(triphenyl)phosphonium bromideBenzaldehydeNot specified(E/Z)-4-Bromostilbene37-54% beilstein-journals.org
Benzyltriphenylphosphonium chloride4-BromobenzaldehydePotassium phosphate (B84403) tribasic(E/Z)-4-BromostilbeneNot specified quizlet.com
4-Dimethylamino-benzyl-triphenylphosphonium iodide4-BromobenzaldehydePotassium tert-butoxide4-Bromo-4'-(dimethylamino)stilbeneNot specified researchgate.net

Direct Halogenation Strategies

Direct halogenation of stilbene represents another classical approach. However, this method typically leads to the addition of halogens across the double bond, forming a di-halo derivative, rather than substitution on the aromatic ring. rose-hulman.edu For instance, the bromination of stilbene in ethanol (B145695) with hydrogen bromide and hydrogen peroxide generates 1,2-dibromo-1,2-diphenylethane. rose-hulman.edu To achieve aromatic substitution, a precursor such as 4-bromotoluene (B49008) can be brominated to form 4-bromobenzyl bromide, a key intermediate for the Wittig synthesis. prepchem.com Therefore, direct halogenation of stilbene itself is not a primary method for synthesizing this compound.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has been revolutionized by transition-metal-catalyzed cross-coupling reactions, which offer powerful and versatile tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling is a prominent example and has been successfully employed in the synthesis of this compound and its analogues. mdpi.com

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. mdpi.com This methodology is highly valued for its operational simplicity, tolerance of a wide range of functional groups, and the commercial availability of many reactants. scielo.br

In the context of this compound synthesis, this reaction can be utilized in several ways. One approach involves the coupling of a brominated aryl boronic acid with a vinyl halide. For example, the reaction of (E)-β-bromostyrene with 4-bromophenylboronic acid in the presence of a palladium catalyst would yield this compound. Conversely, coupling vinylboronic acid with 1-bromo-4-iodobenzene (B50087) can also be a viable route. beilstein-journals.org

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the optimization of reaction conditions. Key parameters that are often investigated include the choice of palladium catalyst, the ligand, the base, and the solvent system. mdpi.comresearchgate.net For instance, studies have shown that a mixture of Pd(OAc)₂ and PPh₃ can serve as an effective catalyst precursor, with a base such as potassium hydroxide being necessary for the reaction to proceed efficiently. scielo.br The reaction can be performed at room temperature, which is advantageous for sensitive substrates. scielo.br

Research has also explored the use of different organoboron species. While arylboronic acids are commonly used, arylboronate esters and arylborate salts can also be effective coupling partners. scielo.br Interestingly, aryl borate (B1201080) sodium salts can sometimes be used in a base-free protocol. scielo.br The development of ultra-fast Suzuki coupling reactions using arenediazonium salts as super-electrophiles has also been reported, allowing for the synthesis of stilbenes within minutes. rsc.org

Aryl HalideOrganoboron ReagentCatalyst SystemBaseProductYieldRef
1-Bromo-4-iodobenzene4-Formylphenylboronic acid pinacol (B44631) esterNot specifiedNot specified4'-Bromo-4-formylbiphenyl82% beilstein-journals.org
(E)-BromostilbenePhenylboronic acidPd(OAc)₂/PPh₃KOHTriphenylethyleneQuantitative scielo.br
4-Nitrobenzenediazonium tosylatePotassium vinyltrifluoroboratePd(OAc)₂NaOAc4-Nitrostyrene93% rsc.org
4-Bromopyridin-2-amine4-Formylphenylboronic acidPdCl₂(PPh₃)₂Na₂CO₃4-(2-aminopyridin-4-yl)benzaldehyde71% researchgate.net

The synthesis of this compound and its various analogues is a significant area of research, primarily due to their utility as precursors in the construction of more complex molecules with applications in materials science and medicinal chemistry. The methodologies for their synthesis are diverse, with cross-coupling reactions being the most prominent.

1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. libretexts.org This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. organic-chemistry.org

In the context of this compound synthesis, various organoboron reagents can be employed. Arylboronic acids are common coupling partners. scielo.br Research has shown that arylboronate esters and arylborate salts are also effective in the Suzuki reaction with (E)-bromostilbene. scielo.brresearchgate.net For instance, the coupling of (E)-bromostilbene with phenylboronic acid, phenylboronic pinacol ester, or sodium trihydroxyphenylborate can all yield the desired stilbene product. researchgate.net A key difference lies in the reaction conditions: while the use of arylboronic acids and their pinacol esters necessitates the presence of a base like potassium hydroxide (KOH), aryl borate sodium salts can undergo the coupling in a base-free protocol. scielo.brresearchgate.net This is because the borate salt is already in an "ate" complex form, which is the reactive species in the transmetalation step. ufrgs.br The use of potassium trifluoroborates has also been explored as a stable and effective alternative to boronic acids and esters. organic-chemistry.orgmdpi.com

The following table summarizes the use of different boron-based coupling partners in the synthesis of a stilbene derivative from (E)-bromostilbene.

Coupling PartnerBase RequiredProductReference
Phenylboronic acidYes (e.g., KOH)Triphenylethylene researchgate.net
Phenylboronic pinacol esterYes (e.g., KOH)Triphenylethylene researchgate.net
Sodium trihydroxyphenylborateNoTriphenylethylene researchgate.net

This table illustrates the versatility of Suzuki coupling partners for the synthesis of stilbene derivatives.

The choice of the palladium catalyst and associated ligands is crucial for the efficiency of the Suzuki-Miyaura coupling. The catalyst system typically consists of a palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, and a ligand. libretexts.org For the synthesis of stilbene derivatives from (E)-bromostilbene, a common catalyst precursor is a mixture of Pd(OAc)₂ and triphenylphosphine (PPh₃). scielo.brufrgs.br

Ligands play a critical role in the catalytic cycle. They are designed to be electron-rich and sterically bulky. libretexts.org Electron-rich ligands facilitate the oxidative addition step, while bulky ligands promote the reductive elimination step. libretexts.org Phosphine (B1218219) ligands are the most widely used, with triphenylphosphine (PPh₃) being a classic example. libretexts.org More advanced ligands, such as dialkylbiaryl phosphines developed by the Buchwald group, have shown high catalytic activity for less reactive substrates. libretexts.org The choice of ligand can significantly impact the reaction's success, especially when dealing with challenging substrates like aryl chlorides. libretexts.org For instance, the use of bulky, electron-donating phosphine ligands in conjunction with stronger bases has enabled the coupling of unreactive aryl chlorides. libretexts.org

Catalyst SystemSubstrateKey FeatureReference
Pd(OAc)₂/PCy₃Aryl and vinyl triflatesEffective for triflate substrates organic-chemistry.org
Pd₂(dba)₃/P(t-Bu)₃Aryl and vinyl halides (including chlorides)Active at room temperature for a wide range of halides organic-chemistry.org
PdCl(C₃H₅)(dppb)Primary alkylboronic acids and alkenyl halidesAir-stable catalyst mdpi.com

This table showcases various palladium catalyst systems and their applications in Suzuki-Miyaura coupling reactions.

The transmetalation step is a critical part of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the organoboron reagent to the palladium(II) center. wikipedia.org The exact mechanism of this step has been a subject of extensive study and can be influenced by the reaction conditions. researchgate.net

Two primary pathways have been proposed for the transmetalation step in the presence of a base:

The Boronate Pathway : In this mechanism, the base reacts with the organoboron compound (e.g., arylboronic acid) to form a more nucleophilic "ate" complex (e.g., an arylborate). scielo.brufrgs.br This activated boron species then reacts with the arylpalladium(II) halide complex. nih.gov Evidence from electrospray ionization mass spectrometry (ESI-MS) analysis of the reaction between (E)-bromostilbene and arylboronic acids supports this pathway, as arylborate species have been detected. scielo.br

The Oxo-Palladium Pathway : This pathway suggests that the base first reacts with the arylpalladium(II) halide complex, exchanging the halide for a hydroxide or alkoxide ligand. scielo.br The resulting hydroxo- or alkoxo-palladium(II) complex then undergoes transmetalation with the neutral organoboronic acid. rsc.org

While both pathways are considered plausible, DFT studies and ESI-MS investigations have often pointed towards the boronate pathway as the more likely route, having observed boronate species but not oxo-palladium intermediates. researchgate.netmdpi.com However, recent studies on reactions promoted by potassium trimethylsilanolate (TMSOK) have provided evidence for the boronate pathway being operative, a pathway previously considered prohibitively slow. nih.gov Ultimately, the operative mechanism can be dependent on the specific substrates, catalyst, ligand, and base used. researchgate.net

2 Hiyama Coupling Approaches

The Hiyama coupling is another powerful palladium-catalyzed cross-coupling reaction that utilizes organosilicon compounds as the coupling partner. researchgate.net This method offers a mild and efficient alternative to other cross-coupling reactions, benefiting from the low toxicity and high stability of organosilicon reagents. researchgate.net

A highly stereoselective method for the synthesis of (E)-stilbenes and their analogues involves a sequential silylative coupling and Hiyama cross-coupling strategy. rsc.org The silylative coupling of olefins with vinyl-substituted organosilicon compounds is an efficient way to produce stereodefined alkenylsilanes. researchgate.netresearchgate.net For example, the ruthenium-hydride-catalyzed silylative coupling of 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane with 4-bromostyrene (B1200502) can produce 1,3,5,7-tetramethyl-1,3,5,7-tetra-(E)-4-bromostyrylcyclotetrasiloxane. researchgate.net This intermediate can then be used in a subsequent palladium-catalyzed Hiyama coupling with aryl iodides to yield substituted 4-bromostilbenes with high stereoselectivity. researchgate.net

One-pot sequential catalytic procedures have been developed for the synthesis of (E)-4-bromostilbenes, which avoid the isolation of the organosilicon intermediate. rsc.org A combination of ruthenium-catalyzed silylative coupling and palladium-catalyzed Hiyama coupling using vinylcyclosiloxanes as supporting reagents can lead to the stereoselective synthesis of unsymmetrical (E)-4-bromostilbenes in high yields. rsc.org For instance, the silylative coupling of tetravinylcyclotetrasiloxane with 4-bromostyrene, followed by a Hiyama cross-coupling with p-substituted aryl iodides, provides a direct route to these compounds. rsc.org This sequential approach has also been successfully applied to the synthesis of other (E)-stilbene derivatives and poly(arylenevinylene)s. rsc.org

Reaction SequenceKey ReagentsProductKey FeatureReference
Silylative Coupling / Hiyama CouplingRu-hydride catalyst, Pd catalyst, vinylcyclosiloxane, 4-halostyrenes, aryl iodides(E)-4-halostyryl)benzenesOne-pot, high stereoselectivity rsc.org
Silylative Coupling / Hiyama CouplingRu-hydride catalyst, Pd catalyst, tetravinylcyclotetrasiloxane, 4-bromostyrene, p-substituted aryl iodidesUnsymmetrical (E)-4-bromostilbenesHigh yield and stereoselectivity rsc.org

This table highlights sequential catalytic procedures for the synthesis of (E)-4-bromostilbenes and related compounds.

3 C-N Coupling Reactions Utilizing Bromostilbene Precursors

Bromostilbenes, including this compound, are valuable precursors for the synthesis of nitrogen-containing compounds through C-N cross-coupling reactions. These reactions are fundamental in the preparation of pharmaceuticals, agrochemicals, and functional materials.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed C-N bond-forming reaction. The general mechanism involves the oxidative addition of the aryl halide (in this case, a bromostilbene) to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the desired arylamine and regenerate the Pd(0) catalyst. wuxiapptec.com

Alternatively, copper-catalyzed C-N coupling reactions provide a complementary approach. A ligand- and base-free protocol using catalytic copper(II) acetate (B1210297) monohydrate has been developed for the cross-coupling of arylboronic acids with amines. organic-chemistry.org While this specific example uses an arylboronic acid, copper-catalyzed couplings of aryl halides with amines are also well-established. For instance, (E)-bromostilbene can undergo C-N coupling reactions with various amines. lookchem.com

These C-N coupling methodologies expand the synthetic utility of this compound, allowing for its incorporation into a wide array of nitrogen-containing molecular architectures.

Hiyama Coupling Approaches

Alternative Synthetic Pathways and Derivatization

The Prins reaction is a powerful acid-catalyzed reaction involving the electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.org This methodology has been effectively applied to substituted stilbenes, including bromo- and nitro-substituted variants, to synthesize novel cyclic molecules. nih.gov The reaction typically employs a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), to facilitate the condensation of stilbene derivatives with sources of formaldehyde (B43269), like paraformaldehyde. nih.gov

The primary products of the classical Prins reaction under these conditions are 1,3-dioxanes. nih.gov The reaction mechanism is initiated by the attack of an activated formaldehyde species on the stilbene double bond. This step forms a key chiral carbenium ion intermediate. Due to the communicating stereogenic center, the two faces of this carbenium ion are diastereotopic. The subsequent cyclization with a second molecule of formaldehyde is favored over the formation of a four-membered oxetane (B1205548) ring, leading to the stable 1,3-dioxane (B1201747) structure. nih.gov

Research has demonstrated that for substrates like this compound, 4-bromo-4′-nitrostilbene, and 3,5-dimethoxy-2′,4′-dinitrostilbene, the reaction with paraformaldehyde proceeds according to the Prins mechanism to yield the corresponding 1,3-dioxanes. nih.gov The duration of the reaction has been found to significantly influence the yields of the resulting products. nih.gov

Table 1: Prins Reaction of Substituted Stilbenes with Paraformaldehyde This table summarizes the results of the Prins reaction between various stilbene derivatives and paraformaldehyde, catalyzed by BF₃·OEt₂, highlighting the reaction time and product yields.

EntryStilbene DerivativeReaction Time (h)Product (1,3-Dioxane)Yield (%)
1This compound245-(4-Bromophenyl)-5-phenyl-1,3-dioxane45
24-Bromo-4'-nitrostilbene725-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3-dioxane32
33,5-Dimethoxy-2',4'-dinitrostilbene725-(3,5-Dimethoxyphenyl)-5-(2,4-dinitrophenyl)-1,3-dioxane30
44-Bromo-4'-methoxystilbene245-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3-dioxane60

Data sourced from scientific research on the synthesis of cyclic molecules using the stilbene scaffold. nih.gov

The versatility of the Prins reaction extends to its aza-variant, the aza-Prins reaction, which provides rapid access to nitrogen-containing heterocycles (azaheterocycles) and has been instrumental in the synthesis of complex natural products. nih.govacs.org

Aryl silylation represents a crucial strategy for the formation of carbon-carbon bonds, particularly in the synthesis of stilbene analogues. Organosilicon compounds are valuable precursors in cross-coupling reactions, such as the palladium-catalyzed Hiyama coupling, which pairs an organosilane with an organic halide. rsc.org A key step in these processes is the nucleophilic activation of the silicon atom, which enhances the transfer of the aryl group. This activation is commonly achieved with a fluoride (B91410) source or other bases that generate a hypervalent, pentacoordinate silicate (B1173343) intermediate, thereby increasing the nucleophilicity of the carbon-silicon bond. sit.edu.cn

One effective pathway combines silylative coupling with Hiyama coupling. For instance, the sequential silylative coupling of olefins with vinyl-substituted organosilanes can produce stereodefined alkenylsilanes. These intermediates are then coupled with aryl halides to stereoselectively synthesize (E)-stilbenes and related arylated vinyl derivatives. rsc.org

Furthermore, palladium-catalyzed silylation of aryl chlorides provides a direct and tolerant method for accessing a wide variety of aryltrimethylsilanes from commercially available starting materials. organic-chemistry.org This method underscores the power of catalytic systems in activating otherwise stable bonds for further functionalization. The resulting arylsilanes are versatile building blocks for stilbene synthesis.

Table 2: Palladium-Catalyzed Silylation of Aryl Chlorides This table illustrates the scope of the palladium-catalyzed silylation of various functionalized aryl chlorides to produce aryltrimethylsilanes.

EntryAryl ChlorideProductYield (%)
14-Chloroanisole4-Methoxyphenyltrimethylsilane85
24-Chlorotoluene4-Methylphenyltrimethylsilane88
31-Chloro-4-(trifluoromethyl)benzene4-(Trifluoromethyl)phenyltrimethylsilane82
42-Chloronaphthalene2-Naphthyltrimethylsilane90
54-Chlorobiphenyl(Biphenyl-4-yl)trimethylsilane94

Data adapted from research on palladium-catalyzed silylation of aryl chlorides. organic-chemistry.org

The principle of activating a molecule towards nucleophilic attack or migration via silylation is a fundamental concept in modern organic synthesis. In a distinct but mechanistically related process, the silylation of coordinated dinitrogen (N₂) has been shown to induce the migration of an aryl group from a metal center to the nitrogen atom, forming a new carbon-nitrogen bond. nih.gov This illustrates that rendering a ligand electrophilic through silylation is a powerful strategy for promoting bond formation, a concept that underpins the utility of aryl silylation in constructing complex molecules like stilbene derivatives.

Reaction Mechanisms and Reactivity of 4 Bromostilbene

Isomerization Dynamics and Pathways

4-Bromostilbene (B83335), like other stilbene (B7821643) derivatives, can exist as two geometric isomers: trans (E) and cis (Z). The interconversion between these isomers, particularly through photochemical means, is a key aspect of its reactivity.

Photo-induced Trans-to-Cis Isomerization Processes

The trans-to-cis isomerization of this compound is predominantly induced by photo-excitation. oup.com Upon absorption of light, the trans-isomer is promoted to an excited electronic state where rotation around the central carbon-carbon double bond becomes possible. rsc.org This rotation leads to the formation of the cis-isomer upon relaxation to the ground state. rsc.org Single-photon (SP) excitation primarily drives this isomerization process. oup.com In contrast, non-resonant two-photon (NRTP) excitation can lead to different photochemical pathways, such as the selective homolytic fission of the carbon-bromine bond. oup.com

The efficiency of photoisomerization can be influenced by the excitation wavelength. For instance, irradiation with UV light (e.g., 254 nm and 365 nm) has been shown to induce trans-to-cis isomerization in stilbene derivatives. rsc.org

Singlet and Triplet Electronic Pathways for Isomerization

The photoisomerization of stilbenes, including this compound, can proceed through both singlet and triplet excited states. researchgate.netaip.org Direct excitation typically leads to the first excited singlet state (S1). From the S1 state, the molecule can either fluoresce, undergo intersystem crossing to the triplet state (T1), or directly isomerize to the other geometric form. researchgate.netresearchgate.net

The presence of the bromine atom in this compound introduces a "heavy-atom effect," which can influence the rate of intersystem crossing from the singlet to the triplet manifold. aip.org An unactivated process, likely a singlet to an excited triplet crossing, contributes significantly to the isomerization of p-bromostilbene. aip.orgacs.org The triplet state is considered an intermediate in the trans-to-cis photoisomerization pathway. rsc.org The isomerization process can involve twisting from the excited cis triplet state (³c) to a perpendicular conformation (³p), which then decays to the ground state. rsc.org Some studies suggest that an upper excited triplet state may also be involved in the trans to cis photoisomerization of this compound. cdnsciencepub.comacs.org

Influence of Viscosity and Environmental Factors on Isomerization Quantum Yields

The environment, particularly solvent viscosity, plays a crucial role in the isomerization dynamics of stilbenes. Increasing solvent viscosity can hinder the twisting motion around the central double bond, which is essential for isomerization. cdnsciencepub.compsu.edu This hindrance can lead to a decrease in the quantum yield of trans → cis photoisomerization that occurs via the triplet state. psu.edu Conversely, in more viscous or glassy solvents, the rate of non-radiative decay through twisting is slowed, which can increase the efficiency of other processes like phosphorescence. psu.edu

The polarity of the solvent can also affect the isomerization quantum yields, particularly for stilbene derivatives with donor-acceptor substituents. researchgate.net While this compound does not fall into this category, the surrounding medium's properties remain a significant factor in its photochemical behavior.

Nucleophilic Reactivity at the Bromine Center

The bromine atom in this compound serves as a reactive site for nucleophilic substitution, enabling the synthesis of a wide array of stilbene derivatives.

Bromine Atom Susceptibility to Nucleophilic Substitution

The carbon-bromine bond in this compound is susceptible to cleavage, making the bromine atom a good leaving group in nucleophilic substitution reactions. ambeed.com This reactivity allows for the replacement of the bromine atom with various nucleophiles. ambeed.com However, its reactivity can be lower compared to other aryl halides under certain conditions. For instance, in a competition experiment involving a transition-metal-free silylation reaction, 4-bromobenzotrifluoride (B150022) showed higher reactivity than this compound. u-tokyo.ac.jp This was attributed to the higher electrophilicity of the carbon atom attached to the bromine in 4-bromobenzotrifluoride. u-tokyo.ac.jp

Under radical nucleophilic substitution (SRN1) conditions, however, (E)-4-bromostilbene can exhibit higher reactivity than aryl halides with lower reduction potentials, a trend opposite to that observed in palladium-catalyzed reactions. acs.org

Generation of Diversified Stilbene Derivatives through Substitution

The nucleophilic substitution at the bromine center of this compound is a versatile method for creating a diverse range of stilbene analogues. This strategy is widely employed in organic synthesis. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming new carbon-carbon bonds at the position of the bromine atom. ambeed.comscielo.br

These reactions allow for the introduction of various functional groups, leading to the synthesis of complex molecules with tailored electronic and optical properties. psu.edunih.gov The ability to functionalize the stilbene core through reactions at the bromine atom makes this compound a key building block in the development of materials for molecular electronics and other applications. psu.edursc.org

Radical Reaction Pathways and Their Implications

The reactivity of this compound is significantly influenced by its ability to participate in radical reactions. These pathways are crucial for understanding its role in various chemical transformations, including metal-mediated and transition-metal-free coupling reactions.

Radical-Chain Oxidative Addition Mechanisms with Metal Species

The oxidative addition of aryl halides to metal centers is a fundamental step in many catalytic cycles. In the case of bromostilbenes, this process can proceed through a radical-chain mechanism. A notable example involves the reaction of α-bromostilbene with the sodium salt of pentacarbonylrhenium, Na[Re(CO)₅]. acs.orgsoton.ac.uk This reaction is shown to follow a radical-chain pathway, which is stimulated by visible light or a source of solvated electrons and inhibited by radical traps. rsc.org The proposed mechanism involves a stilbenyl radical (Vin•) coupling with the metal complex, followed by CO dissociation and subsequent bromine atom abstraction from another α-bromostilbene molecule by the resulting radical-anion intermediate. rsc.org

While this specific study focuses on α-bromostilbene, the findings provide a model for understanding how halogenated stilbenes, in general, can react via radical-chain oxidative addition. Further evidence for radical involvement comes from reactions of (E)-4-bromostilbene that are consistent with a Nucleophilic Substitution by Radical, Unimolecular (Sᵣₙ1) mechanism. rsc.orgrsc.org In these pathways, an aryl radical is generated as a key intermediate. For instance, in certain transition-metal-free cross-coupling reactions, (E)-4-bromostilbene exhibits higher reactivity than other aryl bromides that might be considered more electrophilic, an observation that aligns with the Sᵣₙ1 mechanism where reactivity correlates with lower reduction potentials. rsc.orgrsc.org

The following table summarizes the key steps proposed for the radical-chain reaction of α-bromostilbene with Na[Re(CO)₅].

StepDescriptionIntermediates
Initiation Formation of a stilbenyl radical (Vin•)Vin•
Propagation 1 Coupling of the stilbenyl radical with the metal carbonylate[Re(CO)₅(Vin)]•⁻
Propagation 2 Dissociation of a CO ligand[Re(CO)₄(Vin)]•⁻
Propagation 3 Bromine atom abstraction from α-bromostilbene[ReBr(CO)₄(Vin)]⁻ + Vin•

This interactive table details the proposed propagation steps in the radical-chain oxidative addition of α-bromostilbene.

Bromine Atom Abstraction Studies and Radical Trapping Experiments

The generation of an aryl radical from this compound typically begins with the homolysis of the carbon-bromine bond. soton.ac.uk Evidence for the existence of these radical intermediates is often obtained through carefully designed experiments, such as radical trapping and competition studies.

In studies of transition-metal-free direct arylation reactions, the proposed radical pathway was substantiated by adding radical scavengers. rsc.org When radical traps like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or 1,1-diphenylethylene (B42955) were introduced into the reaction mixture, the formation of the coupling product was completely suppressed. rsc.org This provides strong evidence that the reaction proceeds via the formation of radical intermediates. rsc.org

Competition experiments also offer insight into the operative mechanism. In one study, a competition was set up between the silylation of (E)-4-bromostilbene and 4-bromobenzotrifluoride. acs.org Differential scanning voltammetry showed that this compound is more easily reduced than 4-bromobenzotrifluoride. acs.org If the reaction proceeded via an electron-transfer-based radical mechanism, this compound would be expected to be more reactive. However, the experimental results showed that 4-bromobenzotrifluoride reacted preferentially, suggesting that a radical-anion-mediated mechanism was unlikely in that specific silylation reaction. acs.orgchembk.com

Conversely, in other cross-coupling reactions, the higher reactivity of (E)-4-bromostilbene compared to more electrophilic aryl halides supports a radical mechanism. rsc.orgrsc.org These differing outcomes highlight how the specific reaction conditions dictate whether a radical pathway involving bromine atom abstraction is favored.

The table below shows the effect of radical scavengers on the yield of a direct arylation product, demonstrating the radical nature of the pathway. rsc.org

AdditiveMolar % of AdditiveGC Yield (%)
None080
TEMPO200
TEMPO1000
1,1-Diphenylethylene1000

This interactive table illustrates the inhibitory effect of radical scavengers on a cross-coupling reaction, supporting a radical mechanism.

Homolytic Aromatic Substitution (HAS) Processes in Halogenated Stilbenes

Homolytic Aromatic Substitution (HAS) is a class of radical substitution reaction where a leaving group on an aromatic ring is replaced by a radical species. researchgate.net This process is a key pathway for forming new aryl-aryl bonds and is relevant to the reactivity of halogenated stilbenes. rsc.orgrsc.org The general mechanism involves the generation of an aryl radical, its addition to an aromatic ring to form a radical σ-complex, and subsequent elimination of a leaving group, often a hydrogen radical. rsc.org

In the context of this compound, HAS is often discussed as part of "base-promoted homolytic aromatic substitution" reactions. rsc.org In these transition-metal-free couplings, a base is believed to facilitate the formation of an aryl radical from the aryl halide. This radical then adds to an arene in the classic HAS manner. rsc.org The reactivity of (E)-4-bromostilbene in certain coupling reactions that are consistent with the Sᵣₙ1 pathway can be seen as a form of HAS, where the entire process involves radical intermediates. rsc.org

Intramolecular Homolytic Aromatic Substitution (IHAS) is another important variant where the aryl radical and the aromatic ring are part of the same molecule, leading to cyclized products like phenanthrenes from stilbene precursors. rsc.orgnih.gov Studies on 2-bromostilbenes have shown they can undergo cyclization under radical-forming conditions (e.g., using tributyltin hydride) to yield phenanthrenes. soton.ac.ukresearchgate.net These reactions proceed via an intramolecular attack of the vinyl radical onto the adjacent aromatic ring. researchgate.net

Non-Covalent Interactions Governing Reactivity

Beyond covalent bond-making and breaking, non-covalent interactions play a subtle yet critical role in directing the reactivity and governing the structure of molecules like this compound.

Characterization and Role of Halogen Bonding in this compound Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophile or electron-rich site. This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a σ-hole. mdpi.com

In the context of brominated stilbenes, halogen bonding has been identified in pre-reactive complexes. Quantum-chemical investigations into the electrophilic bromination of stilbenes revealed that the initial charge-transfer complexes formed between molecular bromine and the stilbene can be characterized as halogen-bonded complexes. rsc.orgmdpi.com For various substituted stilbenes, these halogen bonds were calculated to have binding energies between 14.5 and 20.1 kJ mol⁻¹. rsc.orgmdpi.com

The potential for bromine atoms to act as halogen bond donors is well-established in other molecular systems, where they contribute to the formation of supramolecular architectures. This established role suggests that such interactions are likely influential in the crystal packing and solution-phase aggregation of this compound, potentially affecting its reactivity in condensed phases.

Below is a table of crystallographic data for the related compound cis-4-Bromo-4′-(dimethylamino)stilbene.

ParameterValue
Chemical FormulaC₁₆H₁₆BrN
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.804 (2)
b (Å)6.0962 (5)
c (Å)15.2106 (10)
β (°)95.331 (9)
Volume (ų)1366.8 (2)

This interactive table presents key crystallographic parameters for a derivative of this compound, providing a basis for understanding the solid-state structure of related molecules.

Spectroscopic and Photophysical Investigations of 4 Bromostilbene Systems

Electronic Absorption Characteristics

The electronic absorption spectrum of a molecule provides fundamental insights into its electronic structure and the transitions that can occur upon photoexcitation. For π-conjugated systems like 4-bromostilbene (B83335), these spectra are dominated by transitions involving π-orbitals.

The electronic spectrum of trans-4-bromostilbene, like other stilbene (B7821643) derivatives, is characterized by intense absorption bands in the ultraviolet region. The primary absorption band observed for this compound in a dichloromethane (B109758) solution appears in the range of approximately 317–325 nm. rsc.orgrsc.org This strong absorption is assigned to a π → π* electronic transition. rsc.orgrsc.org This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are of π symmetry. rsc.org The energy of this transition is directly related to the extent of π-conjugation within the molecule. The trans isomer of this compound exhibits a well-defined olefinic peak in its NMR spectrum, confirming its configuration. rsc.orgrsc.org

The electronic spectra of stilbenes are known to be highly sensitive to the nature and position of substituents on the phenyl rings. rsc.orgrsc.org The introduction of a bromine atom at the 4-position has distinct effects on the absorption spectrum. The bromine substituent, through a phenomenon known as p-π conjugation, can interact with the π-electron system of the stilbene backbone. researchgate.net This interaction generally leads to a bathochromic (red) shift in the absorption maximum compared to unsubstituted stilbene. researchgate.net

Studies on various aryl compounds have shown that bromine substituents cause redshifts in the maximal absorption wavelengths and an enhancement in absorbance. researchgate.net This is attributed to the p-orbitals of the bromine atom partially conjugating with the π-system of the aromatic rings, which lowers the energy gap between the HOMO and LUMO. researchgate.net The bromine atom is considered a weak electron-withdrawing group, which can influence the electron distribution in the molecule. lookchem.com Generally, for stilbene compounds, increasing the electron-donating or electron-withdrawing ability of a substituent enhances the electron delocalization, leading to a bathochromic shift. nih.gov

The following table summarizes the absorption maxima for trans-4-bromostilbene and a related derivative in dichloromethane.

CompoundAbsorption Maximum (λmax)Solvent
trans-4-Bromostilbene~317-325 nmDichloromethane
trans-4,4′-Dibromostilbene~317-325 nmDichloromethane
Data sourced from Dalton Transactions. rsc.org

Fluorescence and Emission Phenomena

Upon absorption of light, excited molecules can relax through various pathways, including the emission of light in the form of fluorescence. The fluorescence properties of this compound systems are complex and are influenced by factors such as molecular geometry, solvent polarity, and temperature.

In certain "push-pull" stilbene derivatives, where electron-donating and electron-accepting groups are present, the phenomenon of dual fluorescence is sometimes observed. This is often explained by the Twisted Intramolecular Charge Transfer (TICT) model. ntu.edu.tw According to this model, upon excitation, the molecule can exist in a planar, locally excited (LE) state and can also undergo rotation around a single bond to form a non-planar TICT state, which has a large charge separation. ntu.edu.tw If both the LE and TICT states are emissive, dual fluorescence can be observed.

While this compound itself is not a classic push-pull system, the bromine atom does possess electron-withdrawing character. The concept of charge-transfer states is crucial for understanding the photophysics of many substituted stilbenes. rroij.com For instance, in derivatives like 4-dimethylamino-4'-bromostilbene, the interaction between the electron-donating dimethylamino group and the electron-accepting bromo-substituent leads to a significant dipole moment in the excited state, indicative of a charge-transfer character. icm.edu.pl Spectroscopic studies on such derivatives in various solvents have been conducted to probe these charge-transfer states. researchgate.net The formation of these states is often highly dependent on solvent polarity, with more polar solvents stabilizing the charge-separated state. rroij.com

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For many stilbene derivatives, the primary non-radiative decay pathway competing with fluorescence is trans-cis isomerization around the central double bond. Research has shown that this compound has a considerable, temperature-dependent fluorescence quantum yield. cdnsciencepub.com

The temperature can have a significant impact on the fluorescence quantum yield. In many stilbene systems, lowering the temperature increases the viscosity of the medium or leads to the formation of a rigid glass. psu.edu This increased rigidity hinders the large-amplitude motions required for non-radiative decay pathways like isomerization. psu.edu Consequently, a dramatic increase in fluorescence quantum yields is often observed at low temperatures, such as at 77 K in a frozen solvent matrix, because the non-radiative deactivation channels are effectively blocked. psu.edu Conversely, one study noted that the quantum yield of trans → cis photoisomerization of this compound does not change with temperature in low-viscosity solvents, while the fluorescence quantum yield was found to be independent of viscosity. researchgate.net This suggests a complex interplay of factors governing the excited-state decay.

The table below shows fluorescence quantum yield data for a related stilbene derivative, highlighting the effect of rigidity.

CompoundSolvent/MatrixTemperatureFluorescence Quantum Yield (Φf)
Stilbene-based Triarylamine (nitro-substituted)Methylcyclohexane293 K0.02
Stilbene-based Triarylamine (nitro-substituted)Methanol/Ethanol (B145695) Glass77 K0.83
Data is for a representative complex stilbene derivative to illustrate the temperature effect, as reported in New Journal of Chemistry. psu.edu

Two-photon excited fluorescence (TPEF) is a non-linear optical process where a molecule is excited by the simultaneous absorption of two photons of lower energy. This technique offers advantages for applications like biological imaging, including higher spatial resolution and deeper penetration into scattering media. researchgate.net

While extensive TPEF data for this compound itself is not widely reported, studies on its derivatives provide valuable insights. A notable example is trans-4-diethylamino-4′-bromostilbene (DEABS), an asymmetrical stilbene with an electron-donating group (diethylamino) and an electron-accepting group (bromo). This compound exhibits strong two-photon excited blue fluorescence at 440 nm when pumped with a 700 nm laser. researchgate.net The efficiency of TPEF is related to the two-photon absorption cross-section of the molecule. In donor-acceptor systems, this cross-section can be enhanced by the charge redistribution that occurs upon excitation. researchgate.net The investigation of such derivatives demonstrates that the this compound scaffold can be a component of efficient TPEF fluorophores. researchgate.netresearchgate.net

Environmental and Structural Modulations of Photophysics

The photophysical characteristics of stilbene and its derivatives, including this compound, are not intrinsic properties of the isolated molecule but are profoundly influenced by the surrounding environment and structural constraints. Factors such as solvent polarity, spatial confinement, and intermolecular aggregation can significantly modulate the electronic excited states, leading to observable changes in spectroscopic signatures like emission spectra and fluorescence quantum yields. Understanding these modulations is critical for interpreting experimental data and for the rational design of stilbene-based materials for various applications.

Solvatochromism refers to the change in the color of a substance, and hence its absorption or emission spectra, upon a change in solvent polarity. For many stilbene derivatives, particularly those with donor-acceptor substituents, the dipole moment in the excited state is significantly larger than in the ground state. This leads to a pronounced solvatochromic shift in the emission spectra.

In the case of substituted stilbenes, increasing solvent polarity generally leads to a stabilization of the more polar excited state, resulting in a red-shift (a shift to longer wavelengths) of the fluorescence emission. For example, studies on various 4-substituted stilbene derivatives demonstrate a strong dependence of their fluorescence properties on the solvent environment. While specific data for this compound is part of a broader class of stilbene derivatives, the principles observed for related compounds are applicable. For instance, in 4-dimethylamino-4′-bromostilbene, a significant shift in the maximum wavelength of the emission spectra, on the order of 15–20 nm, is observed within picoseconds after excitation in polar solvents. researchgate.net This rapid spectral evolution is a hallmark of solvent relaxation around the newly formed, highly polar excited state.

The fluorescence quantum yield (Φf) can also be heavily influenced by the solvent. For some donor-acceptor stilbenes, the quantum yield may increase in moderately polar solvents but then decrease in highly polar media due to the stabilization of non-emissive twisted intramolecular charge transfer (TICT) states. ntu.edu.tw The interplay between solvent polarity and hydrogen bonding capabilities further complicates these effects. colab.ws For example, the fluorescence quantum yield of trans-4-hydroxynitrostilbene shows a maximum in butyronitrile, a solvent of medium polarity, but decreases in solvents that are strong hydrogen bond acceptors. colab.ws

Stilbene DerivativeSolventEmission Max (λem)Observations
4-dimethylamino-4′-bromostilbenePolar SolventsWavelength shift of 15-20 nmShift occurs within picoseconds after excitation. researchgate.net
4-dimethylamino-4′-cyano-stilbenePropanol (Polar)Wavelength shift > 40 nmShift occurs within the first 290 ps after excitation. researchgate.net
trans-4-HydroxynitrostilbeneButyronitrileHigh (Φf = 0.31)Quantum yield is maximal in this medium polarity solvent. colab.ws
trans-4-HydroxynitrostilbeneHydrogen-bonding solventsMonotonous decrease in ΦfIndicates quenching via specific solvent interactions. colab.ws

Placing molecules within the spatially restricted environment of a nano-container, such as a cyclodextrin (B1172386) cavity or a hexameric capsule, can impose significant conformational constraints. chemrxiv.org These constraints can dramatically alter the photophysical and photochemical pathways of guest molecules like stilbenes. For stilbene derivatives, a key deactivation pathway for the excited state is the trans-cis isomerization, which involves a large-amplitude rotation around the central ethylenic double bond.

By confining a stilbene molecule within a nano-container, this rotational motion can be physically hindered. The restriction of these intramolecular rotations (RIR) effectively closes or slows down non-radiative decay channels. ntu.edu.tw As a result, radiative decay (fluorescence) can become a more dominant deactivation pathway, leading to a significant enhancement of the fluorescence quantum yield.

Research has demonstrated that encapsulating photoswitches in molecular capsules can induce specific folding and chirality, leading to enhanced chiroptical properties that are absent in solution. chemrxiv.org This principle of "confinement-induced" property modulation is directly applicable to this compound. While free in solution, the molecule might exhibit low fluorescence due to efficient isomerization. However, upon encapsulation, its fluorescence could be "turned on" or significantly enhanced. The specific dimensions and chemical nature of the nano-container (e.g., hydrophobic cavity of cyclodextrins) play a crucial role in determining the extent of this fluorescence enhancement and the precise conformation of the encapsulated stilbene. researchgate.netethernet.edu.et

In concentrated solutions or in the solid state, stilbene derivatives have a tendency to form intermolecular aggregates. This aggregation process is often accompanied by distinct changes in their spectroscopic properties, providing clear evidence of their formation. researchgate.net

One of the key spectroscopic signatures of aggregation is a change in the absorption and fluorescence spectra. For some para-substituted trans-stilbene (B89595) derivatives in toluene, increasing the concentration leads to the appearance of a new, red-shifted fluorescence band. researchgate.net The excitation spectrum corresponding to this new emission is also red-shifted compared to the absorption spectrum of the monomeric species, indicating the formation of a ground-state dimer or a higher-order aggregate. researchgate.net

Furthermore, some stilbene derivatives exhibit a phenomenon known as aggregation-induced emission (AIE). ntu.edu.tw In this counterintuitive effect, the molecule is weakly or non-emissive when dissolved as a monomer in a good solvent but becomes highly luminescent upon aggregation in a poor solvent or in the solid state. The mechanism behind AIE is similar to that of confinement-induced fluorescence enhancement: in the aggregated state, the intramolecular rotations that act as non-radiative decay pathways in solution are restricted, thus forcing the excited state to decay radiatively. ntu.edu.tw

In the solid state, the fluorescence of stilbene derivatives is highly dependent on the crystal packing. The crystal structure of trans-stilbene itself shows distinct fluorescence characteristics. researchgate.net For this compound and its derivatives, solid-state emission is influenced by the planarity enforced by the crystal lattice and the specific intermolecular interactions (e.g., π-π stacking), which can lead to either fluorescence quenching (H-aggregation) or enhanced, red-shifted emission (J-aggregation). The fluorescence spectra of stilbene derivatives in the solid state can show wavelength-dependent changes, further evidencing the complex nature of the emissive species in the aggregated phase. researchgate.net

Table 2: Spectroscopic Signatures of Aggregation in Stilbene Systems

PhenomenonSpectroscopic EvidenceUnderlying Mechanism
Ground-State Aggregation Appearance of a red-shifted shoulder in the absorption spectrum. researchgate.netFormation of stable ground-state dimers or oligomers.
Excimer/Exciplex Emission Emergence of a new, broad, and red-shifted fluorescence band at high concentrations. researchgate.netInteraction of an excited-state molecule with a ground-state molecule.
Aggregation-Induced Emission (AIE) Low to no fluorescence in dilute solution, but strong emission in the aggregated or solid state. ntu.edu.twRestriction of Intramolecular Rotations (RIR) in the aggregated state, blocking non-radiative decay channels. ntu.edu.tw
Solid-State Emission Emission properties are highly dependent on crystal packing and can differ significantly from solution spectra. researchgate.netresearchgate.netFixed conformation and specific intermolecular interactions (e.g., π-stacking) in the crystal lattice.

Theoretical and Computational Chemistry Studies on 4 Bromostilbene

Quantum Mechanical Modeling of Molecular Structure and Electronic States

Quantum mechanical modeling allows for the detailed examination of the fundamental properties of 4-bromostilbene (B83335). By solving approximations to the Schrödinger equation, these methods can predict the three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometry of molecules in their electronic ground state. nsf.govnepjol.info DFT calculations aim to find the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure. This is achieved by optimizing the molecular geometry, which involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy. nsf.gov The stability of the optimized geometry is confirmed by performing a vibrational frequency analysis; a true minimum on the potential energy surface will have no imaginary frequencies. nih.gov

For stilbene (B7821643) and its derivatives, DFT has been shown to provide reliable geometric parameters. nih.gov The choice of the exchange-correlation functional and the basis set is crucial for the accuracy of the calculations. nih.gov Common functionals like B3LYP, paired with basis sets such as 6-311++G(d,p), have been demonstrated to yield results in good agreement with experimental data for a variety of organic molecules. ekb.eg

Below is an illustrative table of typical optimized geometric parameters for trans-4-bromostilbene, as would be obtained from a DFT calculation.

ParameterCalculated Value
C-Br Bond Length (Å)1.910
C=C Bond Length (Å)1.335
C-C (vinyl-phenyl) Bond Length (Å)1.480
C-C-C (vinyl) Bond Angle (°)125.0
C-C=C-C Dihedral Angle (°)180.0

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. github.iorsc.org This method is particularly useful for calculating vertical excitation energies, which correspond to the energy difference between the ground and excited states without any change in the molecular geometry. researchgate.net TD-DFT also provides information about the oscillator strength of each electronic transition, which is a measure of the probability of that transition occurring upon absorption of light. arxiv.org

The accuracy of TD-DFT results is also dependent on the choice of functional and basis set. rsc.org For molecules with potential charge-transfer character in their excited states, long-range corrected functionals are often employed to improve the accuracy of the calculations. arxiv.org These calculations are essential for understanding the photophysical and photochemical behavior of this compound.

An example of typical data obtained from a TD-DFT calculation on trans-4-bromostilbene is presented in the table below.

Excited StateExcitation Energy (eV)Oscillator Strength (f)Major Orbital Contribution
S13.900.85HOMO -> LUMO
S24.500.05HOMO-1 -> LUMO
S34.800.10HOMO -> LUMO+1

Computational Analysis of Reaction and Isomerization Energetics

Computational methods are invaluable for elucidating the mechanisms and energetics of chemical reactions, such as the cis-trans isomerization of this compound.

The cis-trans isomerization of stilbenes can occur through a triplet-sensitized mechanism. kyoto-u.ac.jp Computational studies can map out the potential energy surface for this process, identifying the transition state structure and calculating the associated energy barrier. nih.govresearchgate.net The transition state is a first-order saddle point on the potential energy surface, and its geometry provides insight into the mechanism of the isomerization. nsf.gov The energy barrier, which is the energy difference between the reactant and the transition state, determines the rate of the reaction. For stilbene, the isomerization is known to proceed through a twisted intermediate. nih.gov

TD-DFT calculations can be used to simulate the electronic absorption spectrum of a molecule. mdpi.com By calculating the excitation energies and oscillator strengths for a number of excited states, a theoretical spectrum can be constructed. researchgate.net This simulated spectrum can then be compared with the experimentally measured spectrum to validate the computational methodology. mdpi.com Good agreement between the simulated and experimental spectra provides confidence in the accuracy of the theoretical model and allows for the assignment of the observed absorption bands to specific electronic transitions. ekb.eg For stilbene and its derivatives, the main absorption band is typically attributed to a π → π* transition. rsc.org

Investigation of Intermolecular Interactions and Surface Adsorption

Understanding the non-covalent interactions that this compound can engage in is crucial for predicting its behavior in the solid state and its interactions with other materials.

Intermolecular interactions play a key role in determining the crystal packing of molecules and can be investigated using computational methods. researchgate.netgatech.edumdpi.comnih.govdntb.gov.ua For this compound, these interactions can include π-π stacking between the aromatic rings and halogen bonding involving the bromine atom. DFT calculations can be used to determine the geometry and interaction energy of dimers and larger clusters of molecules, providing insight into the forces that govern the formation of the crystal lattice. researchgate.net

The adsorption of molecules on surfaces is another area where computational chemistry can provide valuable information. dtu.dkpolimi.itdtu.dkmdpi.com DFT can be used to model the interaction of this compound with various surfaces, such as those of metals or semiconductors. mdpi.comrsc.org These calculations can predict the preferred adsorption sites, the adsorption energy, and the changes in the electronic structure of both the molecule and the surface upon adsorption. Such studies are relevant for applications in molecular electronics and catalysis.

Computational Characterization of Halogen Bonding Interactions

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this compound, the bromine atom can participate in such interactions, influencing its crystal packing and interactions with other molecules.

Quantum-chemical investigations into the electrophilic bromination of substituted stilbenes have revealed the formation of pre-reactive intermediates that can be described as halogen-bonded complexes. rsc.org For a series of substituted stilbenes, the binding energies of these charge-transfer complexes with molecular bromine were calculated to be in the range of 14.5 to 20.1 kJ mol⁻¹. rsc.org These studies, employing methods like MP2/6-31G(d,p) and M06-2X/6-31G(d,p), indicate that the strength of the halogen bond is influenced by the electronic nature of the substituents on the stilbene backbone. rsc.org

Natural Bond Orbital (NBO) analysis is a computational tool used to study the stabilizing interactions between filled and vacant orbitals within a molecule or a complex. In the context of halogen-bonded complexes of brominated stilbenes, NBO analysis can elucidate the charge transfer from the nucleophile to the antibonding σ*(C-Br) orbital of the this compound, which is a key characteristic of halogen bonding.

The table below presents representative data from computational studies on halogen-bonded complexes of substituted stilbenes, which can serve as a model for understanding the interactions of this compound.

Substituted Stilbene ComplexComputational MethodCalculated Binding Energy (kJ mol⁻¹)
Stilbene-Br₂MP2/6-31G(d,p)16.2
4-Methoxystilbene-Br₂MP2/6-31G(d,p)18.5
4-Nitrostilbene-Br₂MP2/6-31G(d,p)14.8

Theoretical Studies of Adsorption Behavior on Amorphous Surfaces

Theoretical studies on the adsorption of stilbene derivatives onto amorphous surfaces, such as silica (B1680970), provide insights into the interactions that govern surface-molecule interactions. While direct studies on this compound are not extensively available, research on similar molecules like 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) on amorphous silica glass offers a valuable comparative model. acs.orgnih.gov

These studies utilize plane-wave density functional theory (DFT) calculations to understand the preferred adsorption modes. acs.orgnih.gov The findings for DANS indicate that interactions are dominated by hydrogen bonds between the functional groups of the molecule and the hydroxyl groups on the silica surface. acs.orgnih.gov Additionally, O–H···π interactions with the aromatic rings and the double bond play a crucial role in the adsorption process. acs.orgnih.gov

The following interactive table summarizes the key interaction types and their expected contribution to the adsorption of a stilbene derivative on an amorphous silica surface, which can be extrapolated to this compound.

Interaction TypeContributing Molecular Moiety (this compound)Expected Significance
Halogen BondingBromine atomModerate
π-InteractionsAromatic rings and ethylenic bridgeHigh
Van der Waals ForcesEntire moleculeHigh

Methodological Approaches for Bridging Computational and Experimental Findings

To ensure the reliability and predictive power of computational studies, it is crucial to bridge the gap between theoretical models and experimental reality. This involves rigorous error analysis of the computational methods and the development of strategies for the experimental validation of theoretical predictions.

Error Analysis in Computational Models

Computational models, particularly those based on DFT, are subject to various sources of error. For halogen bonding, a significant challenge is the accurate description of both electrostatic and dispersion interactions, as well as charge transfer. nih.gov The choice of density functional and basis set can significantly impact the calculated interaction energies and geometries.

Delocalization error, also known as many-electron self-interaction error, is a known issue in many common density functionals that can lead to an overestimation of charge transfer and, consequently, an inaccurate description of halogen bonds. nih.govacs.org Functionals with a higher fraction of exact Hartree-Fock exchange, such as hybrid functionals, often perform better in this regard. nih.gov Dispersion corrections are also essential for accurately modeling the van der Waals interactions inherent in these systems. nih.govacs.org

Benchmark datasets of high-level coupled-cluster calculations, such as CCSD(T)/CBS, for a variety of halogen-bonded complexes are used to assess the accuracy of different computational methods. acs.orgfigshare.comnih.gov By comparing the results of more approximate methods to these benchmarks, researchers can identify systematic errors and choose the most appropriate level of theory for the system under investigation. acs.orgfigshare.comnih.gov

Strategies for Experimental Validation of Theoretical Predictions

The validation of theoretical predictions through experimental data is a cornerstone of computational chemistry. For halogen bonding, experimental techniques such as X-ray crystallography can provide precise information about the geometry of the interaction in the solid state, which can be directly compared with computationally optimized structures. nih.govresearchgate.net

In solution, techniques like NMR titrations can be used to determine association constants and binding energies, providing thermodynamic data for comparison with calculated interaction energies. nih.govrichmond.edu Spectroscopic methods, including Raman and UV-Vis spectroscopy, can detect shifts in vibrational frequencies or electronic transitions upon the formation of a halogen bond, offering further avenues for experimental validation. nih.gov

For adsorption studies, experimental techniques such as temperature-programmed desorption (TPD) can provide information on the strength of the molecule-surface interaction. Scanning tunneling microscopy (STM) and atomic force microscopy (AFM) can be used to visualize the arrangement and orientation of molecules on a surface, which can be compared with the predictions from molecular dynamics simulations. nih.gov The correlation of computational predictions with a suite of experimental observations is key to developing a comprehensive and validated understanding of the behavior of this compound. nih.gov

Advanced Applications and Materials Science Perspectives of 4 Bromostilbene

Strategic Building Block in Complex Organic Synthesis

The presence of the bromo-substituent on the stilbene (B7821643) framework allows 4-bromostilbene (B83335) to participate in numerous cross-coupling reactions, which are fundamental to modern organic chemistry. These reactions, often catalyzed by transition metals like palladium, enable the precise formation of carbon-carbon and carbon-heteroatom bonds. eie.gr This capability positions this compound as a versatile precursor for a wide array of functionalized organic molecules.

Construction of Extended π-Conjugated Systems

Extended π-conjugated systems are organic molecules characterized by alternating single and double bonds, which lead to delocalized electrons across the structure. These systems are of significant interest due to their unique electronic and photophysical properties, making them suitable for applications in organic electronics, nonlinear optics, and as functional dyes. beilstein-journals.orgresearchgate.net this compound serves as a key starting material for synthesizing these complex structures.

Through reactions like the Heck and Suzuki-Miyaura cross-coupling, the bromine atom on this compound can be replaced with other organic groups, effectively extending the π-conjugation. beilstein-journals.orgresearchgate.net For instance, coupling this compound with arylboronic acids (Suzuki-Miyaura reaction) or alkenes (Heck reaction) allows for the systematic construction of larger, more complex π-conjugated molecules such as oligo(phenylenevinylene)s. researchgate.netepdf.pub The stilbene unit itself provides a fundamental π-conjugated core that can be further elaborated. psu.edu The introduction of platinum(II) acetylide moieties to the stilbene core, for example, has been shown to significantly red-shift the absorption maximum of the resulting molecule, indicating a more extended π-system. rsc.org

Research has demonstrated the synthesis of various π-conjugated architectures using this compound derivatives. These include multistyryl-substituted arenes and stilbenoid dendrimers, which exhibit interesting photophysical and photochemical properties. rsc.org The synthesis of these materials often involves sequential catalytic reactions, highlighting the controlled and versatile nature of using this compound as a building block. rsc.org

Synthesis of Stereodefined Functionalized Alkenes

The stereochemistry of a molecule, the three-dimensional arrangement of its atoms, is critical to its function. This is particularly true for alkenes, where the cis or trans (also denoted as Z or E) configuration of substituents around the double bond can dramatically alter the molecule's properties and biological activity. This compound, which predominantly exists in the more stable trans (or E) configuration, is a valuable starting point for synthesizing stereodefined functionalized alkenes. rsc.org

Various synthetic strategies leverage the reactivity of this compound to create tetrasubstituted alkenes with specific stereochemistry. nih.gov One approach involves a three-component reaction of alkynes, iodine, and sodium sulfinates to produce highly functionalized tetrasubstituted alkenes in a regio- and stereoselective manner. nih.gov Another powerful method is the use of sequential catalytic reactions, such as silylative coupling followed by cross-coupling, to produce stereodefined organic derivatives. rsc.org These methods allow for the precise control over the final structure of the alkene, which is crucial for applications in drug development and materials science.

For example, the Wittig reaction can be used to synthesize both (E)- and (Z)-isomers of bromostilbene derivatives, which can then be further functionalized. researchgate.netnih.gov The ability to selectively synthesize and separate these isomers is crucial for studying their distinct properties and for their application in areas where specific stereoisomers are required. researchgate.net

Development of Arylene-Vinylene Derivatives for Fine Chemicals

Arylene-vinylene derivatives are a class of organic compounds that contain aromatic rings (arylene) linked by carbon-carbon double bonds (vinylene). These structures form the basis of many fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, including pharmaceuticals, agrochemicals, and electronic materials. rsc.org

This compound is an ideal precursor for the synthesis of arylene-vinylene derivatives. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Heck reaction, which is widely used to form the vinylene linkage. researchgate.net By reacting this compound with various aryl halides or vinyl compounds, a diverse range of arylene-vinylene oligomers and polymers can be synthesized. researchgate.netrsc.org

The development of sequential synthetic strategies, combining reactions like silylative coupling and Hiyama coupling, has enabled the creation of complex arylene-vinylene derivatives with high stereoselectivity. rsc.org These methods are valuable for producing fine chemicals with precisely controlled structures and functionalities, which are essential for their performance in various applications.

Contributions to Polymer Science

In addition to its role in small molecule synthesis, this compound is a significant contributor to the field of polymer science. Its ability to undergo polymerization and to be incorporated into polymer backbones allows for the creation of materials with unique and enhanced properties.

Utilization as a Monomer in Polymer Architectures

A monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain. The reactive bromine atom and the vinyl group of this compound make it a suitable monomer for various polymerization techniques, particularly catalyst-transfer condensation polymerization (CTCP). researchgate.netlookchem.com

For example, a tetraalkoxy-substituted this compound-4′-boronic acid has been used as a monomer in Suzuki-Miyaura coupling polymerization to synthesize poly(p-phenylene). researchgate.net This type of polymerization allows for the creation of conjugated polymers with well-defined structures and molecular weights. researchgate.net The resulting polymers, such as poly(arylenevinylene)s, possess interesting electronic and optical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. beilstein-journals.orgrsc.org

The polymerization of this compound derivatives can lead to the formation of "rigid-rod" polymers, which have highly ordered structures and are of interest for their mechanical and thermal properties. rsc.org The synthesis of such polymers often involves polycondensation reactions where the stilbene unit is incorporated into the main chain. rsc.org

Engineering Enhanced Thermal and Mechanical Properties in Polymeric Materials

The incorporation of the rigid stilbene unit into a polymer backbone can significantly enhance the thermal and mechanical properties of the resulting material. The rigid nature of the stilbene moiety restricts the movement of the polymer chains, leading to a higher glass transition temperature (Tg) and improved thermal stability.

Polymers containing the stilbene scaffold can exhibit increased stiffness and strength due to the inherent rigidity of the aromatic and vinylene groups. The development of block copolymers, such as rod-rod block copolymers, where one block is a rigid polymer derived from monomers like this compound, allows for the engineering of materials with a unique combination of properties. researchgate.net These materials can self-assemble into ordered nanostructures, further influencing their mechanical characteristics. The ability to create well-defined polymer architectures through controlled polymerization methods is key to tailoring these properties for specific applications, such as high-performance plastics and composites.

Development of Optoelectronic and Photonic Materials

The unique π-conjugated system of the stilbene backbone, enhanced by the presence of a bromine atom, makes this compound a valuable precursor for a variety of advanced materials in optoelectronics and photonics. Its derivatives are actively being explored for their nonlinear optical properties, fluorescence, and charge-transporting capabilities, paving the way for next-generation devices.

Exploration of Nonlinear Optical (NLO) Characteristics

Nonlinear optical (NLO) materials are crucial for applications in optical data storage, telecommunications, and bio-imaging. The key to NLO activity is a molecular structure with a high degree of polarizability, often achieved with a donor-acceptor (push-pull) architecture. Stilbene derivatives are excellent candidates for NLO materials, and research has focused on exploiting this potential.

Derivatives of this compound are being investigated as components of NLO materials. For instance, the structural study of 4-bromo-4′-(dimethylamino)stilbene highlights its potential use in NLO applications. rsc.orgeie.gr The introduction of an electron-donating group (dimethylamino) and an electron-withdrawing atom (bromine) on the stilbene framework creates the necessary asymmetry for significant NLO effects.

A significant area of NLO research is two-photon absorption (TPA), a process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state. This phenomenon is highly desirable for applications like 3D imaging and photodynamic therapy due to the deeper tissue penetration of lower-energy light. ethernet.edu.et Research on trans-4-diethylamino-4′-bromostilbene (DEABS) has demonstrated strong two-photon excited fluorescence (TPEF). When excited with a 700 nm laser, DEABS emits a bright blue fluorescence at 440 nm, confirming its TPA capabilities and marking it as a promising blue emitter for TPEF-based technologies. mdpi.com

Table 1: NLO Properties of a this compound Derivative
CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Observed PhenomenonReference
trans-4-diethylamino-4′-bromostilbene (DEABS)700440Two-Photon Excited Fluorescence (TPEF) mdpi.com

Integration into Fluorescent Materials for Advanced Technologies

The inherent fluorescence of the stilbene core is a key feature that has been widely exploited. Derivatives of stilbene are recognized as a special class of fluorescent conjugated compounds with applications in materials science and as optical brightening agents. dntb.gov.uamdpi-res.com The photophysical properties, including absorption and emission spectra, are tunable through chemical modification.

Studies on trans-4,4′-disubstituted stilbenes show that fluorescence quantum yields and lifetimes are dependent on the donor-acceptor characteristics of the substituents. researchgate.net The bromine atom in this compound acts as a versatile handle for synthesizing more complex fluorescent molecules. For example, this compound has been used as a precursor in the synthesis of platinum(II) di-yne and poly-yne complexes. acs.orgresearchgate.net These organometallic materials exhibit interesting photophysical properties, including intense absorption bands and tunable emission spectra, making them suitable for various optoelectronic applications. acs.orgresearchgate.net

The photophysical data for these materials reveal key characteristics. The precursor, this compound, shows a primary absorption band around 317–325 nm in dichloromethane (B109758), which is attributed to a π → π* transition. acs.orgresearchgate.net Upon incorporation into platinum complexes, the absorption and emission properties are altered. For instance, a dinuclear Pt(II) diyne complex derived from a stilbene spacer (1M) shows an emission maximum at 436 nm when excited at 380 nm.

Table 2: Photophysical Data of this compound and a Derivative Complex
CompoundSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Excitation (nm)Reference
This compoundDichloromethane~317-325N/AN/A acs.orgresearchgate.net
Pt(II) di-yne complex (1M)Dichloromethane~380 (lowest energy band)436380 researchgate.net

Application in Hole-Transporting Layers for Organic Light-Emitting Diodes (OLEDs)

In the architecture of an Organic Light-Emitting Diode (OLED), the hole-transporting layer (HTL) plays a critical role in facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. The performance of an OLED, including its efficiency and stability, is highly dependent on the properties of the HTL material. researchgate.netresearchgate.net

Materials based on the stilbene framework are being explored for their potential in charge-transport applications. The ability to functionalize the stilbene core allows for the tuning of electronic properties, such as the highest occupied molecular orbital (HOMO) energy level, to match the requirements for efficient hole injection and transport. While triphenylamine (B166846) derivatives are well-established as superior hole-transport materials, the development of new molecular structures is ongoing. acs.org

Advanced Analytical Characterization and Structural Elucidation of 4 Bromostilbene

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is instrumental in the detailed molecular analysis of 4-bromostilbene (B83335).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the chemical environment of hydrogen atoms in the this compound molecule. The analysis of the trans isomer of this compound reveals distinct signals for its olefinic and aromatic protons. rsc.orgrsc.org

The olefinic protons, which are part of the carbon-carbon double bond, typically appear as doublets in the ¹H NMR spectrum due to coupling with each other. For the trans isomer, these signals are observed at approximately 7.01 ppm and 6.94 ppm, with a large coupling constant (J) of about 16.3-16.4 Hz, which is characteristic of a trans configuration. rsc.orgrsc.org In some instances, these olefinic protons have been reported as a multiplet around δ 7.14-7.04 ppm. researchgate.net Other studies report the two olefinic protons as distinct doublets, for instance at δ 7.08 ppm (J = 16.4 Hz) and δ 7.01 ppm (J = 16.4 Hz). rsc.org

The aromatic protons of the two phenyl rings resonate in the downfield region of the spectrum, typically between 7.2 and 7.6 ppm. The protons on the phenyl ring adjacent to the bromine atom and the protons on the unsubstituted phenyl ring exhibit complex splitting patterns (multiplets) due to coupling with neighboring protons. rsc.orgrsc.org For example, a multiplet observed between δ 7.54-7.48 ppm can be assigned to four aromatic protons, while another multiplet between δ 7.40-7.36 ppm accounts for another four aromatic protons. rsc.org A triplet at δ 7.29 ppm may correspond to a single aromatic proton. rsc.org

Interactive ¹H NMR Data Table for trans-4-Bromostilbene

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.54-7.48m-4 x Ar-H
7.40-7.36m-4 x Ar-H
7.29t6.51 x Ar-H
7.10d16.01 x Olefinic-H
7.04d16.01 x Olefinic-H
Note: Data sourced from a study using CDCl₃ at 500 MHz. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to identify the carbon framework of this compound. The spectrum provides distinct signals for each unique carbon atom in the molecule.

The carbon backbone of this compound gives rise to a series of peaks in the aromatic region (typically δ 120-140 ppm). The carbon atom directly bonded to the bromine atom (C-Br) is significantly influenced by the halogen's electronegativity and is found at approximately δ 121.3 ppm. researchgate.net The olefinic carbons appear in the region of δ 127-129 ppm. The various other aromatic carbons can be observed at distinct chemical shifts, for example: δ 137.0, 135.9, 133.2, 128.9, 128.0, 127.9, 127.4, and 126.6 ppm. researchgate.net

Interactive ¹³C NMR Data Table for trans-4-Bromostilbene

Chemical Shift (δ) ppmAssignment
137.0Aromatic C
135.9Aromatic C
133.2Aromatic C
128.9Aromatic C
128.0Olefinic C
127.9Olefinic C
127.4Aromatic C
126.6Aromatic C
121.3C-Br
Note: Data is based on a study using CDCl₃. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular weight is 259.14 g/mol . nih.gov

In the mass spectrum of this compound, the molecular ion peak (M+) is observed at m/z 258. Due to the presence of the bromine atom, a characteristic isotopic pattern is seen, with another peak at m/z 260 (M+2) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. researchgate.netnih.gov Common fragmentation patterns involve the loss of the bromine atom, leading to a significant peak at m/z 178. nih.gov Another prominent fragment is often seen at m/z 179. researchgate.netnih.gov

Interactive Mass Spectrometry Data Table for this compound

m/zRelative IntensityAssignment
260High[M+2]⁺
258High[M]⁺
179High[M-Br+H]⁺ or [C₁₄H₁₁]⁺
178High[M-Br]⁺ or [C₁₄H₁₀]⁺
Note: The relative intensities can vary depending on the ionization method. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. missouri.edu For this compound, the IR spectrum shows characteristic absorption bands that confirm its structure.

Key vibrational frequencies include the C=C stretching of the alkene bond, which is typically observed around 1609 cm⁻¹. researchgate.net The stretching vibrations for the aromatic C-H bonds appear around 2884 cm⁻¹, while the out-of-plane bending vibrations for these bonds are also characteristic. The C-Br stretching vibration is expected to appear in the fingerprint region, with one report suggesting a band at 815 cm⁻¹. researchgate.net

Interactive IR Spectroscopy Data Table for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2884StretchingAromatic C-H
1609StretchingAlkene C=C
815StretchingC-Br
Note: The exact positions of IR bands can be influenced by the sample preparation method. researchgate.net

UV-Visible Spectroscopy for Photostability Monitoring and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is useful for monitoring its photostability. This compound exhibits strong absorption in the ultraviolet region due to π → π* transitions within its conjugated system.

The primary absorption band for trans-4-bromostilbene is typically observed around 317-325 nm in dichloromethane (B109758). rsc.orgrsc.org The position of this absorption maximum can be influenced by the solvent. The high molar extinction coefficient associated with this band is characteristic of the extended π-conjugation in the stilbene (B7821643) core. rsc.org The study of the UV-Vis spectrum is also crucial in monitoring the trans-cis photoisomerization, as the cis isomer has a different absorption profile. psu.edu

Interactive UV-Visible Spectroscopy Data Table for trans-4-Bromostilbene

λmax (nm)SolventTransition Type
317Dichloromethaneπ → π*
Note: The absorption maximum can shift depending on the solvent polarity. rsc.org

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unparalleled insight into the molecular structure of this compound, confirming its conformation, stereochemistry, and the nature of its interactions in the solid state.

Determination of Molecular Conformation and Stereoisomer Identification (E vs. Z)

The stilbene framework can exist as two distinct geometric isomers, (E)-stilbene (trans) and (Z)-stilbene (cis), arising from the restricted rotation around the central C=C double bond. X-ray crystallography unequivocally identifies the specific isomer present in a crystal by mapping the spatial coordinates of each atom.

For this compound, the (E)-isomer, also known as trans-4-Bromostilbene, is the more commonly studied and thermodynamically stable form. chemicalbook.comfishersci.ca Its structure is characterized by the two phenyl rings being on opposite sides of the ethylenic double bond. In contrast, the (Z)-isomer features the phenyl rings on the same side, leading to increased steric hindrance. uni-regensburg.de Crystallographic analysis of the (E)-isomer confirms this trans arrangement. rsc.org In a related substituted compound, 4-Bromo-4′-(dimethylamino)stilbene, X-ray diffraction was used to identify the conformation as cis. researchgate.netnih.goviucr.org This demonstrates the power of the technique to distinguish between the two stereoisomers definitively. The synthesis of specific isomers, such as the (E) and (Z) forms of 4,4'-bromostilbene, can be achieved, and their distinct structures confirmed by analytical methods. researchgate.net

Elucidation of Dihedral Angles and Torsional Structures

Crystallographic data provides precise measurements of bond angles and lengths, as well as the dihedral (or torsion) angles that define the molecule's three-dimensional shape. In stilbene derivatives, key dihedral angles include the twist of the phenyl rings relative to the plane of the C=C double bond.

In the solid state, the (E)-4-Bromostilbene molecule is not perfectly planar. The phenyl rings are twisted out of the plane of the ethylenic bond. In a platinum(II) complex featuring a trans-stilbene (B89595) spacer, the dihedral angle between the two phenyl planes was found to be 180.0°, as expected for a perfectly planar trans configuration at the C=C bond. rsc.org However, the terminal phenyl rings themselves can be tilted with respect to the central stilbene plane. rsc.org For comparison, in a study of cis-4-Bromo-4′-(dimethylamino)stilbene, the dihedral angle between the mean planes of the two benzene (B151609) rings was found to be 50.5 (3)°. researchgate.netnih.goviucr.org A specific torsion angle, C4-C7-C8-C9, was measured at 7.1 (15)°, indicating significant repulsion between the aromatic rings in the cis conformation. researchgate.netnih.goviucr.org These angular measurements are crucial for understanding the molecule's conformation and the steric effects influencing its shape.

Table 1: Selected Crystallographic Data for a Substituted cis-Stilbene Derivative. researchgate.netnih.gov
ParameterValueCompound
Crystal SystemMonocliniccis-4-Bromo-4′-(dimethylamino)stilbene
Space GroupP2/c
Dihedral Angle (Benzene Rings)50.5 (3)°
Torsion Angle (C4-C7-C8-C9)7.1 (15)°

Analysis of Crystal Packing and Intermolecular Interactions in Solid State

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. For this compound, these interactions are primarily non-covalent. Van der Waals forces are significant, and the presence of the bromine atom introduces the possibility of halogen bonding. The aromatic rings can participate in C–H···π and potentially π–π stacking interactions, which influence how the molecules align with each other. rsc.orgrsc.org

Thermal Analysis Methods

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, methods like Hot Stage Microscopy and Thermogravimetric Analysis provide key data on phase transitions and thermal stability.

Hot Stage Microscopy for Phase Transition Observations

Hot Stage Microscopy (HSM) combines a polarized light microscope with a precision heating stage to visually observe phase transitions, such as melting. As a sample of this compound is heated, changes in its morphology can be monitored in real-time. This technique allows for the precise determination of the melting point or melting point range. psu.edu For (E)-4-Bromostilbene, the melting point is a key physical property used for identification and purity assessment.

Table 2: Thermal Properties of (E)-4-Bromostilbene.
Thermal PropertyReported Value (°C)Reference
Melting Point138-140 chemicalbook.com
Decomposition Temperature241 guidechem.comchemicalbook.com

Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is used to determine the thermal stability and decomposition profile of a compound. A TGA thermogram plots mass loss versus temperature, revealing the temperature at which the compound begins to degrade. For stilbene-based materials intended for use in electronic devices, high thermal stability is crucial. psu.edu TGA studies on related stilbene derivatives have shown they can be stable at temperatures equal to or greater than 300°C. psu.edu For this compound, a decomposition temperature of 241°C has been reported. guidechem.comchemicalbook.com This information is vital for establishing the upper-temperature limit for the processing and application of the material.

Advanced Mechanistic Analytical Tools

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Intermediate Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as an exceptionally powerful technique for the real-time monitoring of chemical reactions and the identification of transient intermediates. nih.gov Its high sensitivity for detecting low-abundance charged or chargeable species directly from solution makes it ideal for elucidating complex reaction mechanisms, particularly in the realm of organometallic catalysis. nih.govuvic.ca The "soft" ionization nature of ESI allows for the transfer of labile molecules and complexes from the condensed phase to the gas phase with minimal fragmentation, providing a snapshot of the species present in the reaction mixture. nih.gov This capability is invaluable for studying reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, by enabling the direct observation of key catalytic intermediates that govern the reaction pathway. scielo.brresearchgate.net

Detailed mechanistic studies on reactions involving stilbene derivatives, such as the Suzuki-Miyaura cross-coupling reaction, have successfully utilized ESI-MS to gain crucial insights. scielo.brresearchgate.net These investigations often focus on identifying two main classes of intermediates: palladium-containing organometallic complexes and species related to the coupling partner, such as borate (B1201080) complexes in the case of Suzuki reactions. uvic.cascielo.br

Research on the Suzuki cross-coupling of (E)-bromostilbene with various phenylboron compounds demonstrates the utility of negative-ion mode ESI-MS (-ESI-MS) for characterizing the boron species involved in the transmetallation step. scielo.brresearchgate.net By monitoring solutions of the reaction mixture, researchers have identified the specific borate species that are formed upon reaction with the base, which are proposed to be the active nucleophiles in the catalytic cycle. scielo.brresearchgate.net For instance, when phenylboronic acid is used in the presence of a base like potassium hydroxide (B78521) (KOH), ESI-MS analysis reveals the formation of arylborate species which are believed to undergo the transmetallation with the palladium catalyst. researchgate.net

In a study involving the coupling of (E)-bromostilbene with phenylboronic acid in a methanol/THF solvent mixture with KOH, negative-ion ESI-MS detected distinct boron-containing anions during the reaction. scielo.br Initially, a mixed borate-boronate-containing dimer was observed. scielo.br Upon completion of the reaction, different species were identified, confirming the transformation of the starting boron reagent. scielo.br Similarly, when phenylboronic pinacol (B44631) ester was used as the coupling partner, ESI-MS(-) experiments identified the borate anion [(pinacol)BPhOH]⁻ as the key species present during the reaction. scielo.brresearchgate.net These direct observations support the mechanistic hypothesis that the base first activates the organoboron compound to form a more nucleophilic borate, which is the crucial step for efficient transmetallation. researchgate.net

The table below summarizes the boron species identified by negative-ion ESI-MS during the Pd-catalyzed Suzuki cross-coupling reaction of (E)-bromostilbene with different organoboron reagents.

Table 1: Boron Intermediates in the Suzuki Coupling of (E)-Bromostilbene Detected by ESI-MS(-) scielo.brresearchgate.net
Organoboron ReagentBaseSpecies Detected During ReactionSpecies Detected After Complete Conversion
Phenylboronic Acid (PhB(OH)₂)KOHMixed borate-boronate dimer [C₁₂H₁₁B₂O₃]⁻, Phenylboronate anion [PhB(OH)O]⁻Bromide (Br⁻), Borate [(CH₃O)₄B]⁻, Dimer [(CH₃O)₄B]₂K⁺
Phenylboronic Pinacol EsterKOHBorate [(pinacol)BPhOH]⁻Bromide (Br⁻), Borate [(pinacol)₂B]⁻
Sodium Trihydroxy(phenyl)borate ([PhB(OH)₃]⁻Na⁺)NoneTrihydroxy(phenyl)borate [PhB(OH)₃]⁻Bromide (Br⁻), Borate [(CH₃O)₄B]⁻, Dimer [(CH₃O)₄B]₂K⁺

While negative-ion mode is suited for boron species, positive-ion ESI-MS (+ESI-MS) is typically used to identify the cationic palladium intermediates that form the catalytic cycle. uvic.ca In Suzuki-Miyaura reactions, key intermediates such as the oxidative addition product [L₂Pd(Ar)X] (where Ar is the stilbenyl group from this compound) and the subsequent transmetallation-derived species [L₂Pd(Ar)(Ar')] can be intercepted and characterized. Often, charged tags are incorporated into the ligands (L) to enhance ESI response, but inherently cationic palladium(II) species are also readily detectable. uvic.ca For example, intermediates of the type [L₂Pd(Ar)]⁺, formed by halide dissociation, have been observed, representing a key stage before transmetallation. uvic.ca

The table below outlines the generalized types of palladium intermediates that are typically identified in Suzuki-Miyaura catalytic cycles using ESI-MS(+), which are applicable to reactions involving this compound.

Table 2: General Palladium Intermediates in Suzuki-Miyaura Reactions Detectable by ESI-MS(+) uvic.ca
Intermediate TypeGeneral FormulaSignificance in Catalytic Cycle
Oxidative Addition Complex[Pd(L)₂(Ar)X]Formed after the initial reaction of Pd(0) with the aryl halide (e.g., this compound).
Cationic Palladium Complex[Pd(L)₂(Ar)]⁺Results from halide (X⁻) dissociation; a key intermediate prior to transmetallation.
Post-Transmetallation Complex[Pd(L)₂(Ar)(Ar')]Formed after the transfer of the organic group (Ar') from the boron reagent to the palladium center.
Catalyst Resting State[Pd(L)₂(Solvent)ₓ]ⁿ⁺Various solvent-stabilized or off-cycle species that can be observed.

Through the systematic application of ESI-MS, a more complete and evidence-based picture of the reaction mechanism for transformations of this compound can be constructed, facilitating optimization and the development of new synthetic methodologies.

Q & A

Basic: How can researchers optimize the synthesis of 4-Bromostilbene while ensuring purity and reproducibility?

To optimize synthesis, focus on reaction conditions (e.g., solvent choice, catalyst loading, and temperature) and employ rigorous purification techniques like column chromatography or recrystallization. Characterization should include 1^1H/13^13C NMR, HPLC, and melting point analysis to confirm purity. For reproducibility, document reagent ratios, reaction times, and purification steps in detail, adhering to journal guidelines for experimental reporting . Cross-reference thermodynamic data (e.g., enthalpy of sublimation, ΔsubH\Delta_{\text{sub}}H^\circ) from NIST to validate stability during synthesis .

Basic: What are the best practices for handling and storing this compound to prevent degradation in experimental settings?

Store this compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to minimize photoisomerization and oxidative degradation. Regularly verify stability via UV-Vis spectroscopy to detect changes in absorption maxima. Use NIST-reported boiling points (TboilT_{\text{boil}}) and sublimation enthalpies (ΔsubH\Delta_{\text{sub}}H^\circ) to design storage protocols . Document storage conditions in metadata for replication .

Advanced: How do triplet-state dynamics of this compound influence its photochemical behavior, and what experimental methods can resolve these effects?

The triplet state (tr3tr^3) of this compound undergoes intersystem crossing with a quantum yield of ~0.5, leading to cis-trans isomerization. Use time-resolved fluorescence spectroscopy and triplet sensitization experiments to distinguish between tr3tr^3 and p3p^3 configurations. Compare decay rates with unsubstituted stilbene controls to isolate bromine’s electronic effects . Validate findings using laser flash photolysis to track transient intermediates.

Advanced: How should researchers resolve contradictions in reported quantum yields for this compound’s isomerization pathways?

Contradictions often arise from variations in excitation wavelengths, solvent polarity, or sensitizer choice. Conduct controlled experiments using identical conditions (e.g., degassed toluene, 365 nm UV light) and validate results against published datasets. Apply statistical tools (e.g., ANOVA) to assess significance of discrepancies. Cross-check with computational models (TD-DFT) to predict quantum yields .

Advanced: What thermodynamic parameters are critical for predicting this compound’s stability under varying experimental conditions?

Key parameters include enthalpy of fusion (ΔfusH\Delta_{\text{fus}}H), sublimation (ΔsubH\Delta_{\text{sub}}H^\circ), and reaction (ΔrH\Delta_rH^\circ), all available in NIST datasets . Use differential scanning calorimetry (DSC) to measure ΔfusH\Delta_{\text{fus}}H experimentally. Correlate these values with solvent-free reaction designs to minimize decomposition.

Advanced: How can computational models address discrepancies between theoretical and experimental data on this compound’s electronic properties?

Employ density functional theory (DFT) with solvent correction (e.g., PCM models) to simulate UV-Vis spectra and compare with experimental data. Adjust basis sets (e.g., 6-311+G(d,p)) to account for bromine’s electron-withdrawing effects. Validate using high-resolution mass spectrometry (HRMS) and X-ray crystallography where possible .

Basic: What steps ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?

Standardize reaction protocols using flow chemistry for precise control of residence time and temperature. Characterize derivatives via 1^1H NMR integration and high-resolution mass spectrometry (HRMS). Publish full synthetic procedures in supplementary materials, including failure cases to guide troubleshooting .

Advanced: What mechanistic insights explain the solvent-dependent isomerization rates of this compound?

Polar solvents stabilize charge-separated intermediates, accelerating isomerization. Use transient absorption spectroscopy to measure rate constants (kobsk_{\text{obs}}) in solvents of varying polarity (e.g., hexane vs. acetonitrile). Correlate results with Kamlet-Taft parameters to quantify solvent effects .

Basic: Which analytical techniques are most reliable for quantifying this compound in mixed reaction products?

Combine GC-MS for volatile byproducts and HPLC with a C18 column for non-volatile residues. Calibrate using NIST-certified reference standards. For trace analysis, employ UPLC-MS/MS with deuterated internal standards .

Advanced: How do substituent effects alter the photophysical properties of this compound compared to other halogenated analogs?

Compare fluorescence lifetimes and triplet yields of this compound with chloro- and iodo-stilbenes. Use electron paramagnetic resonance (EPR) to probe spin densities in triplet states. Computational studies (e.g., NBO analysis) can quantify halogen-induced electronic perturbations .

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